molecular formula C27H25NO2 B11981494 2-(Benzo[d]oxazol-2-yl)-3-(4-(tert-butyl)phenyl)-1-(p-tolyl)prop-2-en-1-one CAS No. 307953-14-6

2-(Benzo[d]oxazol-2-yl)-3-(4-(tert-butyl)phenyl)-1-(p-tolyl)prop-2-en-1-one

Cat. No.: B11981494
CAS No.: 307953-14-6
M. Wt: 395.5 g/mol
InChI Key: QLOZTAADQRDWQH-XLNRJJMWSA-N
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Description

2-(Benzo[d]oxazol-2-yl)-3-(4-(tert-butyl)phenyl)-1-(p-tolyl)prop-2-en-1-one is a complex organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-yl)-3-(4-(tert-butyl)phenyl)-1-(p-tolyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between an appropriate benzaldehyde and acetophenone derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, chalcone derivatives are studied for their potential anti-inflammatory, antioxidant, and anticancer properties. The compound may be evaluated for its biological activity in various assays.

Medicine

Chalcones and their derivatives have shown promise in medicinal chemistry as potential therapeutic agents. The compound may be investigated for its pharmacological properties and potential use in drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its aromatic structure and reactivity.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-3-(4-(tert-butyl)phenyl)-1-(p-tolyl)prop-2-en-1-one would depend on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of specific enzymes, modulation of signaling pathways, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d]oxazol-2-yl)-3-phenylprop-2-en-1-one
  • 3-(4-(tert-butyl)phenyl)-1-(p-tolyl)prop-2-en-1-one
  • 2-(Benzo[d]oxazol-2-yl)-1-(p-tolyl)prop-2-en-1-one

Uniqueness

The presence of both benzo[d]oxazole and tert-butylphenyl groups in the compound’s structure may confer unique properties such as enhanced stability, specific reactivity, or distinct biological activity compared to similar compounds.

Properties

CAS No.

307953-14-6

Molecular Formula

C27H25NO2

Molecular Weight

395.5 g/mol

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C27H25NO2/c1-18-9-13-20(14-10-18)25(29)22(26-28-23-7-5-6-8-24(23)30-26)17-19-11-15-21(16-12-19)27(2,3)4/h5-17H,1-4H3/b22-17-

InChI Key

QLOZTAADQRDWQH-XLNRJJMWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)C(C)(C)C)/C3=NC4=CC=CC=C4O3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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